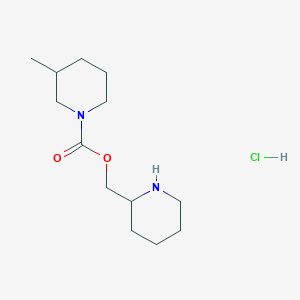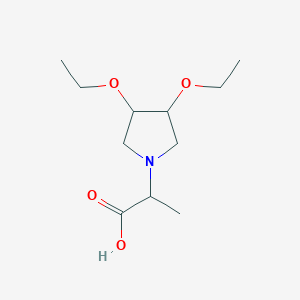
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antiproliferative Activity : Novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized and demonstrated significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines. This indicates their potential as therapeutic agents in cancer treatment (Božić et al., 2017).
Organotin(IV) Carboxylates for Cancer Treatment : The synthesis and evaluation of triphenyltin(IV) compounds with propanoic acid derivatives exhibited promising in vitro antiproliferative activity against a panel of human cancer cell lines, suggesting their use in developing anticancer therapies (Pantelić et al., 2021).
Organic Synthesis and Catalysis
Enantioselective Synthesis : The enantioselective synthesis of both enantiomers of neuroexcitant compounds indicates the utility of related propanoic acid derivatives in producing enantiomerically pure compounds, which are crucial for drug development and biochemical research (Pajouhesh et al., 2000).
Ligand in Alkylation Reactions : Pyrrolidine-based amino alcohols derived from tartaric acid and primary amines, related in structure to diethoxypyrrolidinyl propanoic acids, were used as chiral ligands in the enantioselective alkylation of benzaldehyde, showing their importance in asymmetric synthesis (Gonsalves et al., 2003).
Material Science
- Hydrogel Modification : Polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including propanoic acid derivatives, showed increased swelling degrees and thermal stability. These modified hydrogels have potential applications in medical fields such as drug delivery and wound healing (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-15-9-6-12(8(3)11(13)14)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMCJVZUPIJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)


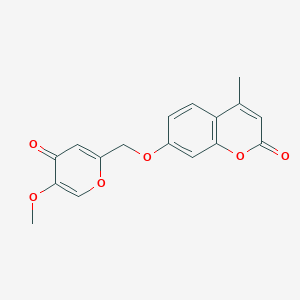

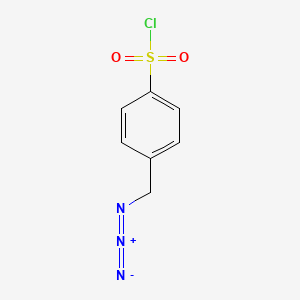
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
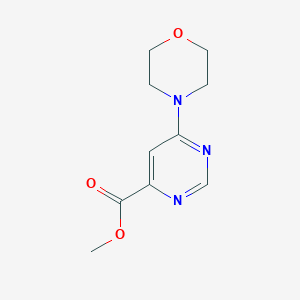


![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)
